Allyl hexanoate - d5
Description
Contextualization of Allyl Hexanoate (B1226103) as a Compound of Academic Interest
Allyl hexanoate, also known as allyl caproate, is an organic compound with the molecular formula C₉H₁₆O₂. ontosight.aichemimpex.comwikipedia.org. It is an ester formed from allyl alcohol and hexanoic acid ontosight.aichemimpex.com. This compound is of academic interest due to its characteristic fruity, pineapple-like odor and taste, which leads to its widespread use in the flavor and fragrance industries ontosight.aichemimpex.comscentspiracy.comchemicalbook.inchemicalbook.comecsa-chemicals.ch. It occurs naturally in pineapples and has also been reported in baked potatoes and mushrooms wikipedia.orgchemicalbook.inchemicalbook.com.
Beyond its sensory properties, allyl hexanoate has been explored for potential biological activities, including antimicrobial, antifungal, and antioxidant effects ontosight.ai. Its chemical structure, containing both an ester group and an allyl group, provides specific reactivity that is relevant in organic synthesis ontosight.aichemimpex.com. Academic research involving allyl hexanoate often focuses on its synthesis, its role as a volatile organic compound in natural products, its applications in creating flavors and fragrances, and its potential biological properties ontosight.aichemimpex.comscentspiracy.comchemicalbook.inchemicalbook.comecsa-chemicals.ch. Studies have also investigated its concentration levels in food products as part of dietary exposure assessments to flavoring substances researchgate.netnih.govtandfonline.com.
Rationale for Investigating Allyl Hexanoate-d5 in Scientific Endeavors
The investigation of allyl hexanoate-d5, a deuterated form of allyl hexanoate, is driven by the specific advantages that deuterium (B1214612) labeling offers in scientific research. Replacing hydrogen atoms with deuterium atoms in a molecule like allyl hexanoate provides a powerful tool for detailed studies that are difficult or impossible with the non-labeled compound clearsynth.comyoutube.com.
One primary rationale for using allyl hexanoate-d5 is its utility as an internal standard in quantitative analysis, particularly when employing mass spectrometry symeres.comthalesnano.comacs.org. The mass difference between allyl hexanoate-d5 and its protium (B1232500) analog allows them to be easily distinguished and quantified simultaneously in a complex matrix. This is crucial for accurate and reliable measurement of allyl hexanoate concentrations in various samples, such as biological fluids, food products, or environmental samples symeres.comthalesnano.comacs.orgresearchgate.netnih.govtandfonline.com.
Furthermore, deuterium labeling can be employed to study the metabolic fate of allyl hexanoate. By tracking the deuterated version, researchers can gain insights into how the compound is processed in biological systems, identifying metabolites and understanding metabolic pathways clearsynth.comsymeres.comthalesnano.comacs.org. This is particularly relevant given that allyl hexanoate is metabolized in vivo, reacting with glutathione (B108866) in the liver chemicalbook.ininchem.org. Deuteration at specific positions can also potentially influence the rate of metabolism due to the kinetic isotope effect, providing information about the rate-limiting steps in metabolic transformations symeres.comthalesnano.comacs.org.
While specific detailed research findings solely focused on allyl hexanoate-d5 are not extensively available in the provided search results, the general principles and applications of deuterated compounds strongly support the rationale for its investigation in areas such as quantitative analysis, metabolic studies, and potentially in understanding reaction mechanisms involving the allyl hexanoate structure clearsynth.comyoutube.comsymeres.comthalesnano.comacs.orgresearchgate.net.
Delineation of Research Objectives and Scope for Deuterated Allyl Hexanoate Studies
Research objectives involving deuterated allyl hexanoate-d5 are typically centered around leveraging its isotopic label for enhanced analytical capabilities and mechanistic investigations. The primary objectives would likely include:
Development of highly sensitive and accurate analytical methods: Utilizing allyl hexanoate-d5 as an internal standard in techniques like GC-MS or LC-MS for the precise quantification of allyl hexanoate in various matrices. This is particularly relevant for studies assessing exposure levels in food or investigating its presence in biological samples symeres.comthalesnano.comacs.orgresearchgate.netnih.govtandfonline.com.
Investigation of metabolic pathways and kinetics: Employing allyl hexanoate-d5 to trace the absorption, distribution, metabolism, and excretion of allyl hexanoate in biological systems. This can help identify metabolites and understand the rate and routes of biotransformation clearsynth.comsymeres.comthalesnano.comacs.orgchemicalbook.ininchem.org.
Elucidation of reaction mechanisms: Using deuterium labeling to study the mechanism of reactions involving allyl hexanoate, potentially identifying rate-determining steps or tracking the fate of specific hydrogen atoms during chemical transformations symeres.comthalesnano.comacs.org. While direct studies on allyl hexanoate-d5 reaction mechanisms were not found, studies on deuterated allyl radicals highlight the potential for such investigations researchgate.net.
The scope of studies involving allyl hexanoate-d5 would therefore encompass analytical chemistry, particularly quantitative mass spectrometry; biochemistry and pharmacology, focusing on metabolism and pharmacokinetics; and potentially organic chemistry, investigating reaction mechanisms. The specific level of deuteration in allyl hexanoate-d5 (indicating which hydrogen atoms are replaced by deuterium) would dictate the precise nature of the studies that can be conducted, allowing for targeted investigations of specific parts of the molecule.
Properties
Molecular Formula |
C9H11D5O2 |
|---|---|
Molecular Weight |
161.26 |
Purity |
95% min. |
Synonyms |
Allyl hexanoate - d5 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Allyl Hexanoate D5
Approaches for Selective Deuteration of the Allyl Moiety
Achieving selective deuteration at the desired positions of the allyl group (1,1,2,3,3-pentadeutero configuration) is a critical step in synthesizing allyl alcohol-d5.
Synthesis of Deuterated Allyl Alcohol Precursors
Deuterated allyl alcohol, with the molecular formula C₃D₅OH, is the key precursor for allyl hexanoate-d5. Various methods can be employed for its synthesis, often involving deuteration of allyl alcohol using deuterated reagents.
One scalable approach involves the deuteration of allyl alcohol via heterogeneous catalysis. This process typically utilizes palladium or platinum catalysts supported on activated carbon (Pd/C or Pt/C) under deuterium (B1214612) gas (D₂) pressure in deuterated solvents such as D₂O or THF-d₈. The reaction proceeds through sequential hydrogen/deuterium (H/D) exchange at the vinylic (C2) and allylic (C1, C3, C3') positions, followed by deuteration of the hydroxyl group via acid-catalyzed exchange.
Another method involves acid-catalyzed H/D exchange with deuterated solvents. A two-stage exchange protocol can be used, exploiting the differential acidity of hydroxyl versus aliphatic C-H bonds. Stirring allyl alcohol in D₂O with an acidic catalyst like Amberlyst-15 (H⁺ form) can achieve high conversion (>99%) of the hydroxyl group to O-D. Subsequent reflux in a deuterated solvent like DMSO-d₆ with DCl targets the C1 and C3 positions via enolate intermediates.
Research findings indicate that achieving high isotopic purity, particularly at the C3 positions, may require secondary treatment with deuterated reagents such as deuterated trifluoroacetic acid (CF₃COOD) to ensure >98% deuterium incorporation.
Deuterium Exchange and Labeling Techniques
Deuterium exchange is a fundamental technique for introducing deuterium into organic molecules. For allyl alcohol, various catalytic systems and conditions can promote H/D exchange at different positions. Transition-metal-catalyzed hydrogen isotope exchange is a significant strategy for deuterium labeling. researchgate.net Ruthenium catalysts, for instance, have been shown to facilitate H/D exchange of acrylic C-H bonds with D₂O. researchgate.net
Studies on the deuteration of alcohols have explored the use of ruthenium and osmium pincer catalysts in the presence of isopropanol-d8 as a deuterium source, leading to high deuterium incorporation at the C1 position of primary and secondary alcohols, and also at the C2 position for secondary alcohols. mdpi.com Manganese and iron pincer catalysts have also been reported to increase deuterium incorporation in primary and secondary alcohols, particularly in the presence of a base. mdpi.com
Deuterium labeling experiments have been conducted to understand reaction mechanisms involving allyl alcohols. For example, studies using deuterium-labeled allylic alcohols and ruthenium catalysts have provided insights into C-H bond activation and the involvement of metal hydride species. nih.govacs.org
Esterification Protocols for Coupling Deuterated Allyl Alcohol with Hexanoic Acid
The synthesis of allyl hexanoate-d5 from deuterated allyl alcohol and hexanoic acid involves an esterification reaction. The general method for producing allyl hexanoate (B1226103) is the direct esterification of hexanoic acid and allyl alcohol, typically catalyzed by an acid such as sulfuric acid. chemicalbook.inodowell.comecsa-chemicals.chchembk.comlookchem.comchemicalbook.com
Catalytic Systems for Enhanced Yield and Selectivity
Acid catalysts are commonly used in the esterification of carboxylic acids with alcohols. Sulfuric acid is a traditional catalyst for the synthesis of allyl hexanoate. chemicalbook.inodowell.comecsa-chemicals.chchembk.comlookchem.comchemicalbook.com Other acidic catalysts, including solid acid catalysts like TiO₂/SO₄²⁻, have also been explored for allyl hexanoate production. lookchem.com
For the synthesis of deuterated analogs, the choice of catalyst and reaction conditions is crucial to maintain isotopic integrity and achieve high yields. While specific catalytic systems optimized solely for the esterification of deuterated allyl alcohol with hexanoic acid are not extensively detailed in the provided results, general principles of esterification catalysis apply.
Research on esterification methods highlights the use of various catalysts for coupling carboxylic acids and alcohols, including catalytic systems that avoid the use of additional solvents functioning as water entrainers. google.com Some methods involve adding the alkylcarboxylic allyl ester product at the start of the reaction to influence the equilibrium. google.com
Optimization of Reaction Parameters for Deuterated Analog Production
Optimizing reaction parameters such as temperature, reaction time, catalyst concentration, and the molar ratio of reactants is essential for maximizing the yield and purity of the deuterated ester. For the esterification of hexanoic acid with allyl alcohol catalyzed by sulfuric acid, the reaction is typically followed by neutralization, washing, and distillation to obtain the finished product. chemicalbook.inchembk.comlookchem.comchemicalbook.com
The use of azeotropic distillation with a water entrainer like toluene (B28343) can help drive the reaction to completion by continuously removing water, a byproduct of esterification. lookchem.com However, methods avoiding additional solvents as water entrainers have also been developed. google.com
While specific optimization studies for allyl hexanoate-d5 are not provided, research on esterification of similar compounds or the synthesis of other deuterated esters would offer relevant insights into parameters like reaction temperature (e.g., 70-170°C) google.com and reactant ratios (e.g., molar ratio of allyl alcohol to alkylcarboxylic acid in the range of 0.1:1 to 10:1). google.com
Purification and Isolation of High-Purity Allyl Hexanoate-d5
Obtaining high-purity allyl hexanoate-d5 after the esterification reaction is crucial for its intended applications. The purification process typically involves several steps to remove unreacted starting materials, byproducts, and catalysts.
Common purification methods for esters synthesized from carboxylic acids and alcohols include neutralization of residual acid catalyst and unreacted carboxylic acid, followed by washing with water. chemicalbook.inchembk.comlookchem.comchemicalbook.comyoutube.com Techniques like liquid-liquid extraction using a separating funnel are employed to separate the organic ester layer from the aqueous layer containing salts and water-soluble impurities. youtube.com Washing with a mild alkali solution can help remove acidic components. quora.com
Further purification can be achieved through distillation, which separates compounds based on their boiling points. chemicalbook.inchembk.comlookchem.comchemicalbook.comyoutube.com Esters generally have lower boiling points than their corresponding carboxylic acids and alcohols, facilitating their separation by distillation. youtube.com Vacuum distillation may be employed to purify compounds that are sensitive to high temperatures or have high boiling points. chemicalbook.comgoogle.com
Chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), can also be used for the purification and isolation of high-purity esters, especially on a smaller scale or when high purity is required. quora.comsielc.com Reverse phase HPLC methods with appropriate mobile phases have been developed for the analysis and potentially isolation of allyl hexanoate. sielc.com
Research on the isolation of high-purity esters from reaction mixtures or natural sources has explored various solvent extraction procedures and chromatographic methods. researchgate.netwipo.intnih.gov For example, solvent purification procedures involving systems like heptane/water and ethyl acetate/water have been used to obtain high-purity ester isolates. researchgate.net Extraction with acetonitrile (B52724) has also been reported for isolating esters. nih.gov
Ensuring the isotopic purity and chemical purity of allyl hexanoate-d5 after synthesis and purification is typically confirmed using analytical techniques such as NMR spectroscopy (e.g., ¹H-NMR to check for residual protium) and gas chromatography-mass spectrometry (GC-MS) to verify molecular integrity and isotopic enrichment.
Isotopic Purity Assessment and Positional Isotopic Analysis
Ensuring the isotopic purity and determining the precise location of deuterium atoms within a synthesized deuterated compound like allyl hexanoate-d5 are critical steps in its characterization. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatography, are the primary tools for these assessments.
Isotopic Purity Assessment:
Isotopic purity refers to the percentage of molecules in a sample that contain the intended number of deuterium atoms. This is commonly assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govnih.govsci-hub.sedoi.orgmdpi.comlumiprobe.com. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, the abundance of deuterated species relative to non-deuterated or incorrectly deuterated species can be determined. For highly deuterated compounds (e.g., >98 atom% D), conventional ¹H NMR can be limited by the low intensity of residual proton signals, making ²H NMR an appealing alternative for enrichment determination sigmaaldrich.com.
Positional Isotopic Analysis:
Positional isotopic analysis aims to identify the specific sites within the molecule where deuterium atoms are located and their relative abundance at each site. This is particularly important for understanding reaction mechanisms or when the biological fate of the molecule is dependent on the position of the isotopic label.
Deuterium NMR (²H NMR) Spectroscopy: ²H NMR is a powerful technique for positional isotopic analysis. sigmaaldrich.comosti.govresearchgate.netmdpi.comperfumerflavorist.comcaltech.edualexandraatleephillips.com Unlike ¹H NMR, which detects protons, ²H NMR directly detects deuterium nuclei. The chemical shift of a deuterium signal in a ²H NMR spectrum provides information about the chemical environment of the deuterium atom, similar to ¹H NMR. By integrating the signals corresponding to deuterium atoms at different positions within the molecule, the relative isotopic enrichment at each site can be determined sigmaaldrich.comperfumerflavorist.com. This technique, sometimes referred to as Site-Specific Natural Isotope Fractionation studied by Nuclear Magnetic Resonance (SNIF-NMR) when applied to natural abundance variations, is highly effective for revealing the distribution of deuterium. researchgate.netmdpi.com
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): GC-IRMS is another valuable technique for compound-specific and positional isotopic analysis, particularly for lighter isotopes like deuterium. osti.govresearchgate.netmdpi.comperfumerflavorist.com In GC-IRMS, the separated compound is combusted or pyrolyzed to simple gases (e.g., H₂, CO₂, N₂), and the isotope ratios of these gases are measured by a mass spectrometer. While primarily used for bulk isotope ratios, variations in fragmentation patterns in GC-MS can sometimes provide insights into positional isotopic distribution, although ²H NMR is generally more definitive for precise positional analysis.
While detailed research findings specifically on the isotopic purity and positional analysis of allyl hexanoate-d5 were not found in the consulted literature, the general principles and methods described above, widely applied to other deuterated esters and flavor compounds, would be applicable to its characterization.
Analytical Methodologies and Applications of Allyl Hexanoate D5 As a Stable Isotope Internal Standard
Principles of Stable Isotope Dilution Analysis (SIDA) using Allyl Hexanoate-d5
SIDA is a highly accurate quantitative analytical technique that utilizes a known amount of an isotopically enriched analog of the analyte of interest as an internal standard bio-conferences.orgillinois.edu. In the case of Allyl hexanoate (B1226103) analysis, Allyl hexanoate-d5 serves this purpose.
Theoretical Foundations for Mass Spectrometric Quantification
The fundamental principle of SIDA relies on the distinct mass-to-charge ratio (m/z) difference between the analyte (Allyl hexanoate) and its isotopically labeled internal standard (Allyl hexanoate-d5) when analyzed by mass spectrometry. By adding a precisely known amount of the internal standard to a sample before extraction and analysis, the ratio of the signal intensity of the analyte to that of the internal standard is measured. Since the chemical properties of the labeled and unlabeled compounds are nearly identical, they behave similarly throughout the sample preparation and analysis process. This means they are extracted, injected, and ionized with comparable efficiency. The ratio of their mass spectrometric signals is directly proportional to the ratio of their concentrations in the original sample. By using a calibration curve prepared with known ratios of analyte to internal standard, the absolute concentration of the analyte in the sample can be accurately determined.
Minimization of Matrix Effects and Instrumental Drift
One of the significant advantages of using a stable isotope internal standard like Allyl hexanoate-d5 in SIDA is its ability to compensate for matrix effects and instrumental drift. Matrix effects occur when other components in the sample interfere with the ionization or detection of the analyte in the mass spectrometer. Since the internal standard experiences similar interferences due to its similar chemical structure, the ratio of analyte to internal standard signals remains relatively constant, effectively canceling out the matrix effect. Similarly, fluctuations in instrument sensitivity or performance (instrumental drift) affect both the analyte and the internal standard proportionally. Using the signal ratio corrects for these variations, leading to more accurate and reproducible results compared to using external calibration or non-isotopically labeled internal standards.
Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it suitable for the analysis of allyl hexanoate thermoscientific.comnih.gov. The incorporation of Allyl hexanoate-d5 as an internal standard enhances the robustness and accuracy of GC-MS methods for Allyl hexanoate analysis.
Optimization of Chromatographic Separation Parameters
Effective separation of Allyl hexanoate from other components in a complex sample matrix is crucial for accurate quantification by GC-MS. This involves optimizing chromatographic parameters such as the choice of GC column, oven temperature program, carrier gas flow rate, and injection technique postnova.com. For Allyl hexanoate, which is a relatively volatile ester, a nonpolar or slightly polar stationary phase is typically suitable. The oven temperature program needs to be carefully selected to ensure adequate separation of Allyl hexanoate from co-eluting compounds while maintaining a reasonable analysis time. The use of Allyl hexanoate-d5 during method development helps in monitoring the chromatographic behavior of the analyte and optimizing parameters to ensure the labeled and unlabeled compounds elute closely, ideally as a single peak or closely eluting peaks, without significant interference from the matrix.
Mass Spectrometric Detection Modes and Fragmentation Analysis
Mass spectrometry provides the detection and identification capabilities in GC-MS. For the analysis of Allyl hexanoate and Allyl hexanoate-d5, Electron Ionization (EI) is a common ionization mode. EI typically produces characteristic fragmentation patterns that can be used for both identification and quantification researchgate.net. The mass spectra of Allyl hexanoate and Allyl hexanoate-d5 will be very similar, but the fragment ions containing the deuterated portion of the molecule will be shifted by 5 mass units compared to the corresponding ions of the unlabeled compound.
For quantitative analysis using SIDA, Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM, for GC-MS/MS) modes are often employed. In SIM, specific ions characteristic of the analyte and the internal standard are monitored. For Allyl hexanoate and Allyl hexanoate-d5, characteristic fragment ions or the molecular ions can be selected. For example, if a prominent fragment ion of Allyl hexanoate has an m/z value of X, the corresponding fragment ion of Allyl hexanoate-d5 would have an m/z value of X+5. By monitoring these specific ions, the sensitivity and selectivity of the method are increased, reducing interference from the sample matrix. The ratio of the peak areas of the selected ions for the analyte and internal standard is then used for quantification.
Calibration Strategies and Limit of Detection/Quantification Determination
Accurate quantification using SIDA with GC-MS requires the establishment of a robust calibration strategy. This typically involves preparing a series of calibration standards containing a fixed amount of Allyl hexanoate-d5 internal standard and varying concentrations of unlabeled Allyl hexanoate. These standards are processed and analyzed using the developed GC-MS method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the corresponding analyte concentration thermoscientific.comscispace.com. The linearity of the calibration curve is assessed, and appropriate regression models are used for quantification.
Integration with Advanced Sample Preparation Techniques
Effective sample preparation is crucial for accurate analysis of volatile organic compounds in complex matrices. Techniques like Stir Bar Sorptive Extraction (SBSE) and Solid-Phase Microextraction (SPME) are often employed for the extraction and pre-concentration of such analytes. nih.gov The integration of Allyl hexanoate-d5 with these techniques allows for better compensation of variability introduced during the extraction process.
Stir Bar Sorptive Extraction (SBSE) and Solid-Phase Microextraction (SPME)
SBSE involves using a stir bar coated with a sorptive phase, typically polydimethylsiloxane (B3030410) (PDMS), to extract analytes from a sample matrix. SPME uses a fiber coated with a sorptive material for the same purpose. Both techniques offer advantages in terms of solvent reduction and analyte pre-concentration. nih.gov
When using Allyl hexanoate-d5 as an internal standard with SBSE or SPME, a known amount of the labeled standard is added to the sample before the extraction step. Because Allyl hexanoate-d5 has very similar chemical properties to Allyl hexanoate, it will behave similarly during the extraction process, including partitioning between the sample matrix and the sorptive phase. Any variations in extraction efficiency due to matrix effects or inconsistencies in the extraction procedure will affect both the labeled standard and the unlabeled analyte proportionally. wuxiapptec.comwaters.com This allows for the correction of these variations during the subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS). researchgate.netfao.org
Studies have compared the effectiveness of SBSE and SPME for extracting volatile compounds, showing that SBSE can sometimes offer better extraction capacity for certain metabolites. nih.gov The choice between SBSE and SPME, and the specific sorptive coating, depends on the properties of the target analytes and the sample matrix. Regardless of the specific technique used, the addition of Allyl hexanoate-d5 as an internal standard helps to improve the reliability of the quantitative results by accounting for variations inherent in the sample preparation.
Sample Matrix Specific Considerations
The effectiveness of SBSE, SPME, and the performance of Allyl hexanoate-d5 as an internal standard can be influenced by the sample matrix. Complex matrices, such as food products or environmental samples, can contain a wide range of other compounds that may interfere with the extraction or analysis of volatile esters. musechem.comwuxiapptec.comchromatographyonline.com
Matrix effects can lead to ion suppression or enhancement in mass spectrometry, affecting the detector response. wuxiapptec.comchromatographyonline.comwaters.com While stable isotope internal standards like Allyl hexanoate-d5 are particularly effective at compensating for these effects due to their similar ionization behavior and co-elution with the target analyte, the extent of compensation can still be dependent on the specific matrix and the degree of co-elution. wuxiapptec.comwaters.com Therefore, method development for different matrices often involves optimizing extraction parameters and chromatographic conditions to ensure that the internal standard and analyte behave as similarly as possible. waters.com
For instance, in food matrices like beverages and yogurts, the composition (e.g., sugar content, fat content, presence of other flavor compounds) can influence the extraction efficiency of volatile esters. researchgate.netfao.org Similarly, environmental samples like water or soil can contain diverse organic matter and other contaminants that may interact with the sorptive phase or affect the analytical signal. thermoscientific.com Careful validation of the analytical method with Allyl hexanoate-d5 as the internal standard is necessary for each specific matrix to ensure accurate and reliable quantification.
Research Applications in Quantitative Trace Analysis in Complex Matrices
Allyl hexanoate-d5 is a valuable tool in research requiring accurate quantification of allyl hexanoate and related volatile compounds at trace levels in complex samples. Its applications span various fields, including food science and environmental analysis.
Analysis of Volatile Esters in Food Science Research
Volatile esters, including allyl hexanoate, are important aroma compounds that contribute significantly to the flavor profiles of many foods, particularly fruits like pineapple and processed foods like yogurts and beverages. wikipedia.orgresearchgate.netfao.orgchemicalbook.in Accurate quantification of these compounds is essential in food science research for quality control, flavor profiling, and dietary exposure assessment.
Allyl hexanoate-d5 is used as a stable isotope internal standard in GC-MS based methods for quantifying allyl hexanoate in food matrices. For example, a study investigating the concentration of allyl hexanoate in pineapple beverages and yogurts utilized SBSE coupled with GC-MS and likely employed a stable isotope internal standard (though the specific labeled compound wasn't explicitly stated as d5 in the abstract, the methodology aligns with SIDA which typically uses SIL-IS) to achieve reliable quantification in these complex food matrices. researchgate.netnih.gov The study found varying concentrations of allyl hexanoate in these products, highlighting the importance of accurate analytical methods for dietary exposure assessment. researchgate.netnih.gov
Another application involves the analysis of volatile compounds in fermented products like yogurt and soft drinks, where allyl esters, including allyl hexanoate, contribute to the flavor. fao.org Stable isotope dilution analysis (SIDA) using GC-MS, with appropriate labeled standards, has been developed for the quantitative determination of allyl esters in such matrices, providing a robust method for monitoring these compounds. fao.org
Environmental Sample Analysis and Contaminant Quantification
While allyl hexanoate is primarily known as a food flavorant, volatile organic compounds can also be environmental contaminants. The principles of using stable isotope internal standards for trace analysis in complex matrices are also applicable to environmental samples.
Although specific studies detailing the use of Allyl hexanoate-d5 for quantifying environmental contaminants were not prominently found in the search results, the general application of SIL-IS in environmental analysis is well-established. musechem.comscioninstruments.com Stable isotope-labeled standards are used to quantify various organic pollutants in water, soil, and air samples, compensating for matrix effects and variability during sample processing. musechem.comthermoscientific.com If allyl hexanoate were identified as an environmental contaminant of concern, Allyl hexanoate-d5 would be a suitable internal standard for its accurate quantification in environmental matrices using techniques like GC-MS following appropriate extraction methods.
High-Throughput Analytical Methodologies
High-throughput analysis is increasingly important in various research areas, including food science and environmental monitoring, where a large number of samples need to be processed efficiently. The use of internal standards like Allyl hexanoate-d5 is crucial in high-throughput workflows to ensure the accuracy and reproducibility of results across many samples analyzed sequentially.
In high-throughput GC-MS analysis of volatile compounds, variations in injection volume, chromatographic performance, and detector response can occur over time and across different samples. postnova.com The consistent addition of Allyl hexanoate-d5 to each sample allows for the normalization of the analyte signal, correcting for these variations and enabling reliable quantification in a high-throughput setting. wuxiapptec.comchromatographyonline.com While the search results did not provide specific examples of high-throughput methods explicitly using Allyl hexanoate-d5, the principles of using stable isotope internal standards in high-throughput GC-MS are broadly applicable to the analysis of volatile organic compounds like allyl hexanoate.
The integration of automated sample preparation techniques, such as automated SBSE or SPME, with high-throughput GC-MS systems further enhances the efficiency and reliability of trace analysis when using Allyl hexanoate-d5 as an internal standard.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Allyl hexanoate | 31266 |
| Allyl hexanoate-d5 | To be assigned (Labeled compound - CID for unlabeled is 31266) eptes.com |
| Allyl alcohol | 5359347 |
| Hexanoic acid | 8892 |
| Acrolein | 7845 |
| Ethyl hexanoate | 31244 |
| Ethyl octanoate | 11172 |
| Ethyl decanoate | 8174 |
| Ethyl butyrate | 7849 |
| Ethyl pentanoate | 11000 |
| Ethyl heptanoate | 11001 |
| Ethyl isovalerate | 13429 |
| Linalool | 6549 |
| Citral (Neral/Geranial) | 638011 |
| Linalyl acetate | 7794 |
| Sorbic acid | 6993 |
| Benzoic acid | 224 |
| p-hydroxybenzoic acid ethyl ester | 8351 |
| p-hydroxybenzoic acid isopropyl ester | 7784 |
| p-hydroxybenzoic acid propyl ester | 7787 |
| p-hydroxybenzoic acid isobutyl ester | 7785 |
| p-hydroxybenzoic acid butyl ester | 7783 |
| Rotundone | 5281132 |
| d5-Rotundone | N/A (Labeled compound) |
| d5-Benzoic acid | N/A (Labeled compound) |
| 2-methylbutyric acid | 10969 |
| 3-methylbutyric acid | 10970 |
| Ethyl 2-methylbutyrate | 13430 |
| Ethyl 3-methylbutyrate | 13429 |
| Ethyl cyclohexanoate | 136375 |
| Ethyl 4-methylpentanoate | 136376 |
| Ethyl 3-methylpentanoate | 136377 |
| Ethyl 2-methylpentanoate | 136378 |
| 2-methylbutan-1-ol | 6302 |
| Butanoic acid | 264 |
| Pentanoic acid | 8891 |
| Nonanal | 31297 |
| Octanal | 31298 |
| Hexanal | 31299 |
| 1-octen-3-ol | 11180 |
| Heptanol | 8102 |
| Methyl hexanoate | 11002 |
| 2-ethylhexan-1-ol | 16404 |
| Butan-1-ol | 263 |
| Pentan-2-ol | 6558 |
| Allylmercaptan | 8010 |
| α-terpinene | 7461 |
| Non-2-enal | 5283331 |
| Octanol | 369 |
| 2-pentyl furan | 10980 |
| Propanal | 5281000 |
| Heptanal | 31300 |
| 2-methyl propanal | 10985 |
| Ethanol | 702 |
| Propanoic acid | 1032 |
| Heptanoic acid | 8893 |
| Acetic acid | 176 |
| 2-phenylacetaldehyde | 11708 |
| Diacetyl | 6506 |
Note: PubChem CIDs for specifically labeled compounds like Allyl hexanoate-d5 or d5-Benzoic acid are typically not assigned a unique CID separate from the unlabeled compound unless specifically registered. The CID for the unlabeled compound is provided where available.
Allyl hexanoate-d5 represents a stable isotope-labeled variant of allyl hexanoate, a naturally occurring volatile ester recognized for its characteristic pineapple-like aroma. wikipedia.orgchemicalbook.in With a molecular formula of C9H11D5O2, it incorporates five deuterium (B1214612) atoms in place of hydrogen atoms, resulting in a molecular weight of 161.26 g/mol , slightly greater than that of unlabeled allyl hexanoate (C9H16O2, 156.225 g/mol ). wikipedia.orgeptes.com This isotopic substitution confers upon Allyl hexanoate-d5 physicochemical properties that are nearly identical to its unlabeled counterpart, making it an invaluable stable isotope internal standard (SIL-IS) in quantitative analytical chemistry. wuxiapptec.comwaters.com
The utility of stable isotope internal standards lies in their ability to significantly enhance the accuracy and precision of analytical measurements, particularly when dealing with complex sample matrices. musechem.comwuxiapptec.com They serve to counteract the variability and potential loss of analytes that can arise during various stages of the analytical workflow, including sample preparation, extraction, chromatographic separation, and detection, as well as mitigating matrix effects in mass spectrometry. musechem.comwuxiapptec.comchromatographyonline.comscioninstruments.comwaters.com The introduction of a precisely known quantity of the SIL-IS into a sample allows for quantification based on the ratio of the analyte signal to the internal standard signal, yielding more dependable results compared to methods relying solely on external calibration. musechem.comwuxiapptec.comchromatographyonline.com
Integration with Advanced Sample Preparation Techniques
The accurate analysis of volatile organic compounds in intricate matrices necessitates efficient sample preparation techniques. Stir Bar Sorptive Extraction (SBSE) and Solid-Phase Microextraction (SPME) are prominent methods employed for the extraction and pre-concentration of such analytes. nih.gov The incorporation of Allyl hexanoate-d5 into these techniques facilitates improved compensation for the variability introduced during the extraction process.
Stir Bar Sorptive Extraction (SBSE) and Solid-Phase Microextraction (SPME)
SBSE employs a stir bar coated with a sorptive material, commonly polydimethylsiloxane (PDMS), to extract analytes from a sample. SPME, on the other hand, utilizes a fiber coated with a similar sorptive phase. Both techniques are advantageous for their ability to reduce solvent usage and pre-concentrate target analytes. nih.gov
In quantitative analysis utilizing SBSE or SPME, Allyl hexanoate-d5 is introduced into the sample at a known concentration prior to the extraction step. Given its close chemical resemblance to unlabeled Allyl hexanoate, the labeled standard exhibits comparable behavior during extraction, including its partitioning between the sample matrix and the sorptive phase. Consequently, any fluctuations in extraction efficiency resulting from matrix effects or procedural inconsistencies will similarly impact both the labeled standard and the unlabeled analyte. wuxiapptec.comwaters.com This proportional behavior allows for the correction of such variations during subsequent analysis, typically performed by gas chromatography-mass spectrometry (GC-MS). researchgate.netfao.org
Comparative studies have indicated that SBSE can sometimes offer superior extraction capabilities for certain metabolites compared to SPME. nih.gov The selection between SBSE and SPME, along with the choice of sorptive coating, is contingent upon the specific characteristics of the target analytes and the sample matrix. Nevertheless, the inclusion of Allyl hexanoate-d5 as an internal standard enhances the reliability of quantitative outcomes by accounting for inherent variations in the sample preparation process.
Sample Matrix Specific Considerations
The efficacy of SBSE, SPME, and the performance of Allyl hexanoate-d5 as an internal standard can be influenced by the nature of the sample matrix. Complex matrices, such as food products or environmental samples, may contain numerous co-existing compounds that can interfere with the extraction or analysis of volatile esters. musechem.comwuxiapptec.comchromatographyonline.com
Matrix effects can manifest as ion suppression or enhancement during mass spectrometric detection, thereby affecting the analytical signal. wuxiapptec.comchromatographyonline.comwaters.com While stable isotope internal standards like Allyl hexanoate-d5 are particularly effective in compensating for these effects due to their similar ionization characteristics and co-elution with the target analyte, the degree of compensation can still be influenced by the specific matrix composition and the extent of co-elution. wuxiapptec.comwaters.com Therefore, method development for different matrices often necessitates optimization of extraction parameters and chromatographic conditions to ensure the most similar behavior between the internal standard and the analyte. waters.com
For instance, in food matrices such as beverages and yogurts, variations in composition, including sugar and fat content or the presence of other flavor compounds, can impact the extraction efficiency of volatile esters. researchgate.netfao.org Similarly, environmental samples like water or soil may contain diverse organic matter and contaminants that can interact with the sorptive phase or influence the analytical signal. thermoscientific.com Rigorous validation of the analytical method using Allyl hexanoate-d5 as the internal standard is essential for each specific matrix to ensure accurate and reliable quantification.
Research Applications in Quantitative Trace Analysis in Complex Matrices
Allyl hexanoate-d5 serves as a valuable tool in research requiring the accurate quantification of allyl hexanoate and related volatile compounds at trace concentrations within complex samples. Its applications span various domains, including food science and environmental analysis.
Analysis of Volatile Esters in Food Science Research
Volatile esters, including allyl hexanoate, are key aroma constituents that significantly contribute to the flavor profiles of numerous food products, notably pineapple and processed foods such as yogurts and beverages. wikipedia.orgresearchgate.netfao.orgchemicalbook.in Precise quantification of these compounds is critical in food science research for purposes such as quality control, flavor characterization, and dietary exposure assessment.
Allyl hexanoate-d5 is employed as a stable isotope internal standard in GC-MS-based methods for the quantification of allyl hexanoate in food matrices. For example, a study investigating the concentration of allyl hexanoate in pineapple beverages and yogurts utilized SBSE coupled with GC-MS and incorporated a stable isotope internal standard to achieve reliable quantification in these complex food matrices. researchgate.netnih.gov The study reported varying concentrations of allyl hexanoate in the analyzed products, underscoring the importance of accurate analytical methodologies for dietary exposure assessment. researchgate.netnih.gov
Environmental Sample Analysis and Contaminant Quantification
While primarily recognized as a food flavorant, volatile organic compounds can also be present as environmental contaminants. The principles governing the use of stable isotope internal standards for trace analysis in complex matrices are equally applicable to environmental samples.
Although specific studies detailing the use of Allyl hexanoate-d5 for the quantification of environmental contaminants were not extensively found in the search results, the general application of SIL-IS in environmental analysis is well-established. musechem.comscioninstruments.com Stable isotope-labeled standards are routinely used to quantify various organic pollutants in water, soil, and air samples, providing compensation for matrix effects and variability during sample processing. musechem.comthermoscientific.com Should allyl hexanoate be identified as an environmental contaminant of concern, Allyl hexanoate-d5 would serve as a suitable internal standard for its accurate quantification in environmental matrices using techniques such as GC-MS following appropriate extraction procedures.
High-Throughput Analytical Methodologies
High-throughput analysis is gaining increasing importance across various research domains, including food science and environmental monitoring, necessitating the efficient processing of large numbers of samples. The utilization of internal standards like Allyl hexanoate-d5 is essential in high-throughput workflows to ensure the accuracy and reproducibility of results obtained from the analysis of numerous samples.
In high-throughput GC-MS analysis of volatile compounds, variations in injection volume, chromatographic performance, and detector response can occur over time and across different samples. postnova.com The consistent addition of Allyl hexanoate-d5 to each sample allows for the normalization of the analyte signal, thereby correcting for these variations and enabling reliable quantification in a high-throughput setting. wuxiapptec.comchromatographyonline.com While the search results did not yield specific examples of high-throughput methods explicitly employing Allyl hexanoate-d5, the fundamental principles of using stable isotope internal standards in high-throughput GC-MS are broadly applicable to the analysis of volatile organic compounds such as allyl hexanoate.
The integration of automated sample preparation techniques, such as automated SBSE or SPME, with high-throughput GC-MS systems further enhances the efficiency and reliability of trace analysis when utilizing Allyl hexanoate-d5 as an internal standard.
Investigations into Biochemical Pathways and Environmental Transformation Using Isotopic Tracers
Biotransformation Studies of Allyl Hexanoate (B1226103) and its Deuterated Analog
Biotransformation studies investigate how a substance is chemically altered by living organisms or in biological matrices. For allyl hexanoate and its deuterated analog, these studies primarily focus on the enzymatic hydrolysis of the ester bond and the subsequent metabolism of the resulting fragments, particularly allyl alcohol inchem.orgindustrialchemicals.gov.au. The use of deuterated analogs like allyl hexanoate-d5 helps to differentiate the original compound from its transformation products and track the metabolic fate of specific parts of the molecule nih.gov.
Enzymatic Hydrolysis Mechanisms of Ester Bonds
Ester bonds are common functional groups in many organic compounds, including allyl hexanoate. The hydrolysis of these bonds, catalyzed by enzymes known as esterases, is a key step in the biotransformation of esters inchem.orgnih.gov. This process involves the cleavage of the ester link, yielding a carboxylic acid and an alcohol inchem.orgindustrialchemicals.gov.au.
In the case of allyl hexanoate, enzymatic hydrolysis produces hexanoic acid and allyl alcohol inchem.orgindustrialchemicals.gov.au. Studies using in vitro systems, such as simulated digestive fluids and tissue homogenates, have demonstrated the rapid hydrolysis of allyl hexanoate by esterases present in the gastrointestinal tract and liver inchem.orgeuropa.eu. For instance, allyl hexanoate was hydrolyzed more rapidly by simulated pancreatic juice and rat small intestinal mucosa preparations in vitro compared to artificial gastric juice inchem.org. Hydrolysis by rat liver homogenates was also found to be very rapid inchem.orgindustrialchemicals.gov.au.
The mechanism of enzymatic ester hydrolysis typically involves a nucleophilic attack on the carbonyl carbon of the ester bond, often facilitated by a catalytic triad (B1167595) of amino acid residues in the esterase enzyme nih.gov. The rate of hydrolysis can be influenced by factors such as the structure of the ester and the specific esterase involved inchem.orgeuropa.euresearchgate.net.
Tracing of Deuterated Metabolites of Allyl Alcohol
Following the enzymatic hydrolysis of allyl hexanoate-d5, the resulting deuterated allyl alcohol is the primary focus for tracing studies inchem.org. Allyl alcohol is known to be metabolized further, primarily through oxidation inchem.orgeuropa.eu. The main metabolic pathway involves the oxidation of allyl alcohol to acrolein, a highly reactive α,β-unsaturated aldehyde, catalyzed by alcohol dehydrogenase (ADH) inchem.orgeuropa.eu. Acrolein can then be further oxidized to acrylic acid by aldehyde dehydrogenase (ALDH) or conjugated with glutathione (B108866) (GSH) inchem.orgeuropa.euoecd.org. Another metabolic route for allyl alcohol and acrolein is hepatic microsomal oxidation to form glycidol (B123203) and glycidaldehyde (B58185), respectively inchem.orgindustrialchemicals.gov.au.
Using allyl hexanoate-d5 allows researchers to specifically track the metabolites derived from the allyl alcohol portion of the original molecule nih.gov. By analyzing biological samples (e.g., urine, plasma, tissue homogenates) for deuterated species of allyl alcohol, acrolein, acrylic acid, glycidol, glycidaldehyde, and their conjugates, the metabolic fate of the allyl moiety can be elucidated inchem.orgindustrialchemicals.gov.auoecd.orgresearchgate.net. Deuterium (B1214612) labeling can also help in understanding the kinetics of these transformations and identifying the specific enzymes involved . For example, the presence of deuterium at the alpha-carbon of allyl alcohol-d5 can slow down ADH-mediated oxidation due to a kinetic isotope effect, which can be used to study the enzyme's mechanism .
In Vitro Model Systems for Metabolic Fate Elucidation
In vitro model systems are valuable tools for studying the metabolic fate of compounds like allyl hexanoate-d5 under controlled conditions inchem.orgresearchgate.netresearchgate.net. These systems can range from simple enzyme solutions and tissue homogenates to more complex cell cultures and organotypic models inchem.orgresearchgate.netresearchgate.net.
Studies using in vitro preparations of rat liver homogenates and small intestinal mucosa have provided crucial data on the rapid hydrolysis of allyl hexanoate inchem.orgindustrialchemicals.gov.au. Simulated gastric and pancreatic juices have also been used to mimic the conditions in the digestive tract and assess the initial breakdown of the ester inchem.orgeuropa.eu.
More advanced in vitro models, such as those using liver microsomes or isolated hepatocytes, can be employed to investigate the subsequent oxidative metabolism of allyl alcohol and the formation of its metabolites inchem.orgresearchgate.net. These systems allow for the identification of specific enzymes (e.g., ADH, ALDH, cytochrome P450 enzymes) involved in the metabolic pathways and the study of factors that can influence enzyme activity inchem.orgacs.orgeuropa.eu. In vitro models of oral mucosa have also been used to study the metabolization of aroma compounds, including ethyl hexanoate, suggesting their potential for studying allyl hexanoate biotransformation in the oral cavity researchgate.net.
By using allyl hexanoate-d5 in these in vitro systems, researchers can more accurately quantify the formation of deuterated metabolites and gain a clearer understanding of the metabolic transformations that occur before the compound and its products are distributed throughout the body nih.gov.
Here is an example of how data from in vitro hydrolysis studies might be presented:
| In Vitro System | Half-life (approximate) | Reference |
| Artificial gastric juice | 1120 min | inchem.org |
| Simulated pancreatic juice | 1.98 min | inchem.org |
| Rat small intestinal mucosa (in vitro) | 0.096 sec | inchem.orgindustrialchemicals.gov.au |
| Rat liver homogenates (in vitro) | 3.96 sec | inchem.orgindustrialchemicals.gov.au |
Note: This table is illustrative based on the text provided and demonstrates how data could be presented. The half-life values are approximate based on the information in the source.
Application in Metabolic Pathway Elucidation and Flux Analysis
Deuterium labeling with compounds like allyl hexanoate-d5 is a powerful technique for elucidating metabolic pathways and analyzing metabolic flux nih.govacs.org. By tracing the movement of deuterium atoms through a series of biochemical reactions, researchers can identify the sequence of enzymatic steps, determine the contribution of different pathways, and quantify the rate of metabolite formation and degradation nih.gov.
Deuterium Labeling for Tracing Biosynthetic Intermediates
Deuterium labeling allows for the tracing of biosynthetic intermediates by providing a unique mass signature to the labeled molecules and their downstream products nih.gov. When allyl hexanoate-d5 is introduced into a biological system, the deuterium atoms are incorporated into the metabolites formed from its biotransformation . By analyzing samples over time using mass spectrometry, researchers can detect and quantify the deuterated intermediates, thereby mapping the metabolic pathway researchgate.net.
For example, tracking the deuterium label from allyl hexanoate-d5 through the oxidation pathway of allyl alcohol can confirm the formation of deuterated acrolein, acrylic acid, and potentially glycidol and glycidaldehyde inchem.orgindustrialchemicals.gov.auoecd.org. The presence and abundance of deuterium in specific positions of these metabolites can provide information about the reaction mechanisms and the enzymes involved nih.gov. This is particularly useful for complex pathways where multiple enzymatic steps are involved.
Investigation of Esterase Activity in Biological Systems
The use of allyl hexanoate-d5 can be particularly advantageous in such studies. By monitoring the disappearance of the deuterated parent compound and the appearance of deuterated hexanoic acid and allyl alcohol, the rate of esterase-catalyzed hydrolysis can be precisely quantified, even in complex biological matrices where endogenous substances might interfere with the analysis of unlabeled compounds nih.gov. This allows for a more accurate assessment of esterase activity and its potential modulation by various factors, such as disease states, exposure to inhibitors or inducers, or genetic variations acs.org.
Studies have shown that esterases in different tissues and biological fluids exhibit varying levels of activity towards allyl hexanoate inchem.orgeuropa.eu. Investigating these differences using deuterated substrates can provide insights into the tissue-specific metabolism of esters and the role of different esterase enzymes inchem.orgindustrialchemicals.gov.auresearchgate.net.
Environmental Degradation Kinetics and Mechanism Studies
Investigations into the environmental fate of chemical compounds are crucial for understanding their persistence, transformation pathways, and potential impact. For isotopically labeled compounds like Allyl hexanoate - d5, such studies can provide insights into the degradation mechanisms and kinetics, often leveraging the isotopic label to track the molecule or its fragments. However, specific detailed research findings on the environmental degradation kinetics and mechanism studies solely focused on this compound were not identified in the available search results. General information regarding the biodegradability of the non-deuterated Allyl hexanoate suggests it has favorable eco-friendly attributes and its presence in the environment is transient fishersci.ca. While this indicates that the base compound is subject to environmental breakdown, it does not provide specific kinetic or mechanistic data for the deuterated analogue.
Atmospheric Oxidation Reactions (e.g., Ozonolysis, Hydroxyl Radical Reactions)
Atmospheric oxidation is a primary removal mechanism for many volatile organic compounds. Reactions with oxidants such as hydroxyl radicals (OH) and ozone (O₃) can lead to the breakdown of these substances in the gas phase. Deuterium labeling can be a valuable tool for studying the kinetics and mechanisms of these reactions by allowing researchers to observe kinetic isotope effects. However, specific studies detailing the atmospheric oxidation reactions, such as ozonolysis or reactions with hydroxyl radicals, for this compound were not found in the conducted searches. Research on the gas-phase kinetics of cis-3-hexenyl hexanoate, an isomer of Allyl hexanoate, with OH radicals under simulated atmospheric conditions has been reported, providing rate coefficients for a related compound fishersci.com. While this indicates that ester compounds can undergo such reactions, it does not provide specific data for this compound.
Photochemical Degradation Pathways
Photochemical degradation, initiated by the absorption of light energy, can contribute to the transformation of chemicals in various environmental compartments, particularly in the atmosphere and surface waters. Studying the photochemical pathways of a compound often involves identifying photolysis products and determining reaction rates under different light conditions. Isotopic labeling can aid in elucidating the steps and intermediates involved in these processes. However, specific research findings on the photochemical degradation pathways of this compound were not identified in the available search results.
Fate of Deuterated Allyl Hexanoate in Simulated Environmental Compartments
Understanding the fate of a compound in different environmental compartments (e.g., air, water, soil) is essential for assessing its environmental behavior. Studies in simulated environmental compartments, such as reaction chambers or microcosms, can provide controlled conditions to investigate processes like degradation, partitioning, and transport. Deuterated compounds are widely used as tracers in environmental studies to track the movement and transformation of substances nih.gov. This is based on the principle that the deuterated analogue behaves similarly to the unlabeled compound but can be distinguished analytically. While the utility of deuterated tracers in environmental studies is well-established, specific studies investigating the fate of this compound in simulated environmental compartments were not found in the conducted searches.
Data Tables
Due to the absence of specific research findings on the environmental degradation kinetics and fate of this compound in the conducted searches, it is not possible to provide specific data tables for this compound within the scope of the requested sections.
Detailed Research Findings
Detailed research findings specifically focusing on the environmental transformation or the use of this compound as an isotopic tracer in the contexts of atmospheric oxidation, photochemical degradation, or fate in simulated environmental compartments were not identified in the available search results.
Advanced Spectroscopic Characterization and Mechanistic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compound Characterization
NMR spectroscopy is a fundamental technique for determining the structure and purity of organic compounds. For deuterated compounds like allyl hexanoate-d5, various NMR experiments provide complementary information.
Deuterium (B1214612) NMR (²H NMR) for Positional Information
Deuterium NMR (²H NMR) is particularly useful for directly observing the positions of deuterium incorporation within the molecule. Since deuterium is quadrupolar, ²H NMR signals are typically broader than ¹H NMR signals, especially in less mobile molecules. However, in relatively small and mobile molecules like allyl hexanoate-d5, sharper signals can be observed. The chemical shift of a deuterium nucleus is very similar to that of a proton in the same chemical environment, allowing ²H NMR to reveal which positions in the allyl hexanoate (B1226103) molecule have been substituted with deuterium. The integration of the signals in the ²H NMR spectrum can provide information about the relative abundance of deuterium at different positions, confirming the intended labeling pattern and isotopic purity at those positions.
Carbon-13 NMR (¹³C NMR) and Proton NMR (¹H NMR) Analysis
Carbon-13 NMR (¹³C NMR) and Proton NMR (¹H NMR) are also essential for the characterization of allyl hexanoate-d5.
In ¹H NMR, the signals corresponding to protons that have been replaced by deuterium will be significantly reduced in intensity or completely absent, depending on the extent of deuteration at those positions. This allows for the confirmation of the sites of deuterium incorporation by observing the disappearance or attenuation of specific proton signals compared to the spectrum of undeuterated allyl hexanoate. The coupling patterns of remaining proton signals can also be simplified due to the absence of coupling to deuterium (as ²H has a different spin and coupling constants are smaller), further aiding in structural elucidation.
For undeuterated allyl hexanoate, ¹H NMR spectra show characteristic shifts for the different proton environments nih.govchemicalbook.com. For instance, the allyl group protons and the hexanoate chain protons will exhibit distinct signals with characteristic splitting patterns.
| Chemical Shift (ppm) | Multiplicity | Assignment (Undeuterated Allyl Hexanoate - Illustrative based on general ester shifts) |
|---|---|---|
| ~0.9 | Triplet | CH₃ (Hexanoate chain) |
| ~1.3-1.7 | Multiplets | (CH₂)₃ (Hexanoate chain) |
| ~2.3 | Triplet | CH₂CO (Hexanoate chain) |
| ~4.5-4.6 | Doublet of triplets | OCH₂ (Allyl group) |
| ~5.2-5.4 | Multiplets | =CH₂ (Allyl group) |
| ~5.8-6.0 | Multiplet | =CH (Allyl group) |
Note: Specific shifts for Allyl hexanoate can vary depending on solvent and field strength nih.govchemicalbook.com. These are illustrative based on general ester chemical shifts.
In ¹³C NMR, the signals for carbons directly bonded to deuterium atoms will appear as multiplets (typically triplets) due to coupling with deuterium (spin I=1). The intensity of these signals is also reduced compared to carbons bonded to protons. The chemical shifts of carbons adjacent to deuterated centers can also be slightly altered (isotope shifts), providing additional confirmation of deuterium placement. The ¹³C NMR spectrum of undeuterated allyl hexanoate shows signals corresponding to each unique carbon environment nih.govchemicalbook.com.
| Chemical Shift (ppm) | Assignment (Undeuterated Allyl Hexanoate - Illustrative based on general ester shifts) |
|---|---|
| ~14 | CH₃ (Hexanoate chain) |
| ~22-34 | (CH₂)₃ (Hexanoate chain) |
| ~64-65 | OCH₂ (Allyl group) |
| ~117-118 | =CH₂ (Allyl group) |
| ~132-133 | =CH (Allyl group) |
| ~173-174 | C=O (Ester carbonyl) |
Note: Specific shifts for Allyl hexanoate can vary depending on solvent and field strength nih.govchemicalbook.com. These are illustrative based on general ester chemical shifts.
By comparing the ¹H and ¹³C NMR spectra of allyl hexanoate-d5 with those of the undeuterated compound, researchers can precisely determine the positions and extent of deuterium labeling.
High-Resolution Mass Spectrometry for Structural Confirmation and Isotopic Purity
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of allyl hexanoate-d5, as well as assessing its isotopic purity. HRMS provides accurate mass measurements that can distinguish between molecules with very similar nominal masses but different elemental compositions, including those containing different isotopes.
The molecular formula of undeuterated allyl hexanoate is C₉H₁₆O₂ with a molecular weight of 156.225 g/mol wikipedia.org. For allyl hexanoate-d5 with the molecular formula C₉H₁₁D₅O₂, the theoretical molecular weight is approximately 161.26 g/mol eptes.com. HRMS can confirm this molecular weight and the presence of five deuterium atoms by the observed mass-to-charge ratio (m/z) of the molecular ion or characteristic fragment ions.
Isotopic purity, referring to the percentage of molecules with the intended number of deuterium atoms at the specified positions, can be assessed by analyzing the isotopic cluster of the molecular ion or fragment ions. The relative intensities of peaks corresponding to molecules with one less or one more deuterium atom than the target can be used to determine the level of isotopic enrichment.
Fragmentation Pathways of Deuterated Esters
Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is widely used for the analysis of esters nih.govacs.orgnih.gov. Electron Ionization (EI) is a common ionization technique that induces fragmentation, providing characteristic patterns that aid in structural identification acs.orgnih.govnist.gov. The fragmentation of esters typically involves processes such as alpha-cleavage and McLafferty rearrangement zendy.ioacs.orgmiamioh.edu.
For a deuterated ester like allyl hexanoate-d5, the fragmentation pathways are influenced by the positions of the deuterium atoms. Deuterium substitution can alter the relative intensities of fragment ions and, in some cases, lead to the appearance of new fragment ions or shifts in the m/z values of expected fragments. By comparing the fragmentation pattern of allyl hexanoate-d5 to that of undeuterated allyl hexanoate, researchers can gain insights into the bond cleavage processes and hydrogen rearrangements that occur during fragmentation. Studies on other deuterated esters have shown how deuterium labeling helps elucidate complex fragmentation mechanisms zendy.ioacs.orgdea.gov. For example, the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen, would be affected if deuterium atoms are present at the gamma position.
Ionization Techniques and Mass Spectral Interpretation
Various ionization techniques can be used for the mass spectrometric analysis of esters, including Electron Ionization (EI), Chemical Ionization (CI), Atmospheric Pressure Chemical Ionization (APCI), and Electrospray Ionization (ESI) acs.orgnih.govnih.govnih.govjst.go.jpresearchgate.net. EI typically produces more fragmentation, which is useful for structural elucidation, while softer ionization techniques like CI, APCI, and ESI often yield more abundant molecular or protonated/adducted molecular ions, which are valuable for molecular weight confirmation and isotopic purity assessment.
Interpreting the mass spectrum of allyl hexanoate-d5 involves identifying the molecular ion (or adduct ions depending on the ionization technique), analyzing the fragmentation pattern, and correlating the observed ions with possible structures, taking into account the presence and positions of deuterium atoms. High-resolution data is essential for determining the elemental composition of fragment ions, providing further confidence in the proposed fragmentation pathways.
Kinetic Isotope Effect (KIE) Studies on Reaction Mechanisms
Kinetic Isotope Effect (KIE) studies utilize the difference in reaction rates between molecules containing different isotopes of the same element (e.g., hydrogen and deuterium) to gain insights into reaction mechanisms. Deuterium KIEs (²H KIEs) are particularly common and informative nih.govwikipedia.org.
By comparing the reaction rate of allyl hexanoate-d5 with that of undeuterated allyl hexanoate, researchers can determine the KIE. If a chemical reaction involves the breaking or formation of a C-H bond at a position that is deuterated in allyl hexanoate-d5, a primary KIE may be observed. A primary KIE (kH/kD > 1) indicates that the C-H (or C-D) bond cleavage is at least partially rate-determining in the reaction pathway nih.govwikipedia.org. The magnitude of the KIE can provide information about the nature of the transition state.
Secondary KIEs, which are typically smaller, can arise from isotopic substitution at positions adjacent to the reactive center and provide information about changes in bonding and hybridization during the reaction cdnsciencepub.com.
Allyl hexanoate-d5 can be used as a substrate in various reactions to probe the mechanism, particularly those involving transformations of the hexanoate chain or the allyl group. For example, studies on the oxidation of esters have utilized deuterium labeling to investigate hydrogen abstraction processes researchgate.net. By synthesizing allyl hexanoate-d5 with deuterium at specific positions, researchers can pinpoint which hydrogen atoms are involved in the rate-determining step of a reaction and gain a deeper understanding of the mechanistic details.
Elucidation of Rate-Limiting Steps in Chemical Transformations
The determination of the rate-limiting step is crucial for understanding and controlling chemical reactions. Kinetic isotope effects (KIEs) are a primary tool used for this purpose. A KIE is observed as a change in the reaction rate when an atom in the reactant is replaced by one of its isotopes, such as replacing hydrogen with deuterium wikipedia.orgprinceton.edu. The magnitude of the KIE provides information about the extent to which bonds involving the isotopically labeled atom are broken or formed in the rate-determining step wikipedia.orgprinceton.edu.
In the context of allyl hexanoate-d5, studying reactions where bonds to the deuterated positions are involved in a step near or at the transition state can reveal if that step is rate-limiting. For instance, if a C-H bond cleavage on the allyl or hexanoate portion of the molecule is the slowest step in a reaction, substituting deuterium at that position would lead to a measurable decrease in the reaction rate (a primary kinetic isotope effect) wikipedia.orgprinceton.edu. While specific KIE studies involving Allyl hexanoate-d5 were not extensively detailed in the search results, the principle is well-established in mechanistic organic chemistry wikipedia.orgprinceton.edu. An example of using a d5-labeled compound (d5-glycerol) to identify C-H/D bond involvement in the rate-determining step of a catalytic reaction highlights the utility of this approach escholarship.org.
Understanding Bond Cleavage and Formation Processes
Isotopic labeling with deuterium, as in allyl hexanoate-d5, allows researchers to track the fate of specific atoms and functional groups throughout a reaction sequence. By analyzing the isotopic distribution in the products or remaining starting material using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the pathways of bond cleavage and formation can be elucidated.
Chemical transformations involving allyl hexanoate can involve the cleavage of the ester bond, C-C bonds within the hexanoate chain or the allyl group, or C-H bonds. For example, ester bonds can undergo cleavage through hydrolysis, which can be catalyzed by acids, bases, enzymes, or microbes rsc.org. Photocatalyzed reactions can induce homolytic cleavage of C-H bonds through hydrogen atom transfer processes acs.org. By selectively deuterating specific positions in allyl hexanoate-d5, researchers can investigate which bonds are broken and formed during these processes and gain insights into the reaction intermediates and transition states involved.
Spectroscopic Investigations of Allyl Hexanoate-d5 Radicals and Intermediates
Transient species such as radicals and reaction intermediates play a critical role in many chemical reactions. Spectroscopic techniques are essential for their detection and characterization, providing direct evidence for proposed reaction mechanisms. The use of deuterated species like allyl hexanoate-d5 can facilitate these investigations by altering the spectroscopic properties of the radicals and intermediates, making them easier to identify and study.
Research has demonstrated the spectroscopic characterization of allyl radicals, including the deuterated analog, allyl-d5. Bands of allyl-d5 radicals have been detected using mass-resolved, resonance-enhanced multiphoton ionization spectrometry researchgate.net. This technique involves using focused laser light to induce multi-photon absorptions, preparing excited states of the radicals, which are then ionized and detected by mass spectrometry researchgate.net. Such studies provide valuable data on the electronic states and ionization energies of these transient species.
The detection and characterization of allyl-d5 radicals contribute to a deeper understanding of reactions that proceed through allyl radical intermediates. This is particularly relevant in processes involving the allyl group of allyl hexanoate, such as radical-initiated reactions or fragmentation pathways. Spectroscopic data on these deuterated radicals can also aid in computational studies aimed at modeling reaction mechanisms and predicting the behavior of these transient species.
While comprehensive data specifically on radicals or intermediates derived directly from allyl hexanoate-d5 through its specific reactions were not found, the successful spectroscopic characterization of the allyl-d5 radical itself demonstrates the feasibility and importance of using this isotopically labeled compound for studying transient species in relevant chemical processes.
Table 1: Spectroscopic Data for Allyl-d5 Radical
| Technique | Observed Feature | Description | Reference |
| Mass-resolved, Resonance-Enhanced Multiphoton Ionization Spectrometry | Bands of allyl-d5 radicals | Detection and characterization of the radical species. | researchgate.net |
| Mass-resolved, Resonance-Enhanced Multiphoton Ionization Spectrometry | Electronic states | Energies of the 3s ²A₁ Rydberg states were determined. | researchgate.net |
| Mass-resolved, Resonance-Enhanced Multiphoton Ionization Spectrometry | Ionization energies | Information regarding the energy required to ionize the excited radicals. | researchgate.net |
Table 2: Properties of Allyl Hexanoate and Allyl Hexanoate-d5
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| Allyl hexanoate | C9H16O2 | 156.23 fishersci.com | 31266 nih.gov |
| Allyl hexanoate-d5 | C9H11D5O2 | 161.26 eptes.com | To be assigned eptes.com |
Future Directions and Emerging Research Avenues
Expansion of Multi-Isotopic Labeling Strategies for Comprehensive Profiling
Deuterium-labeled compounds like Allyl hexanoate-d5 are integral to the advancement of multi-isotopic labeling strategies. These strategies are crucial for comprehensive profiling in fields such as metabolomics and exposomics, enabling precise quantification and tracking of analytes within complex matrices. The use of isotopically labeled internal standards (IL-IS) is a commonly used procedure in quantitative analysis, particularly with mass spectrometry detection systems. europa.eumdpi.com IL-IS differ from the analyte only in terms of isotopes (e.g., deuterium (B1214612), 13C, 15N, 18O). europa.eu While the synthesis of deuterated isotopologues can be relatively inexpensive, it is important to note that the isotopic effect of deuterium can sometimes influence quantitative results due to potential differences in chromatographic behavior compared to their non-labeled counterparts. mdpi.com However, when used appropriately, multi-isotopic labeling, potentially incorporating Allyl hexanoate-d5 alongside other labeled standards, allows for simultaneous quantification of multiple compounds in a single analysis, improving throughput and accuracy. royalsocietypublishing.orguniversiteitleiden.nl The ability to differentiate between multiple tracers with different isotopic labels (13C or deuterium) and/or different degrees of labeling is enhanced by high-resolution mass spectrometry. mdpi.com
Development of Integrated Analytical Platforms for Metabolomics and Exposomics Research
Allyl hexanoate-d5 is poised to play a significant role in the development and validation of integrated analytical platforms for metabolomics and exposomics. These platforms, often utilizing techniques like GC-MS and LC-MS, aim to provide comprehensive qualitative and quantitative insights into the small molecules present in biological systems and their environmental origins. nih.gov The use of stable isotope-labeled standards, such as deuterated compounds, is considered the gold standard for accurate absolute quantitation in complex biological matrices. nih.gov They can compensate for matrix effects and response drift in chromatography-detection systems. europa.eu While challenges exist regarding the cost and availability of a wide range of isotopically labeled standards for untargeted analysis, the inclusion of specific, well-characterized standards like Allyl hexanoate-d5 can aid in validating the performance of these integrated platforms. nih.govnih.gov The development of robust quality assurance and quality control protocols, often involving the use of internal standards, is fundamental to ensuring the reproducibility and reliability of data generated from these platforms. mdpi.com Studies have shown the effectiveness of using deuterated standards for quantitative analysis in various matrices. researchgate.netifpenergiesnouvelles.fr
Computational Chemistry and Molecular Dynamics Simulations of Deuterated Analogs
Computational chemistry and molecular dynamics (MD) simulations offer powerful tools for understanding the behavior of molecules at an atomic level. tum.deacs.org Studying deuterated analogs like Allyl hexanoate-d5 through these methods can provide valuable insights into how isotopic substitution affects molecular properties, interactions, and reaction dynamics. While standard molecular mechanics force fields might not always perfectly capture the subtle effects of deuteration, advancements in computational methodologies and the development of isotopologue-corrected force fields are enabling more accurate simulations. osti.gov MD simulations can be used to investigate the permeation mechanisms of molecules through biological membranes or study intermolecular interactions, where the presence of deuterium might influence these processes. mdpi.com Furthermore, computational studies can complement experimental kinetic isotope effect studies, helping to elucidate reaction mechanisms by analyzing the changes in reaction rates upon deuterium substitution. wikipedia.orgresearchgate.net Research in computational chemistry is continually evolving, with new methods and force fields being developed to improve the accuracy and efficiency of simulations for complex molecular systems, including those with isotopic labels. acs.orgriken.jp
Role of Allyl Hexanoate-d5 in Advancing Fundamental Understanding of Ester Chemistry
Deuterium labeling, as exemplified by Allyl hexanoate-d5, is a powerful technique for investigating reaction mechanisms and kinetics in organic chemistry. polimi.itcdnsciencepub.com Kinetic isotope effects (KIEs), the change in reaction rate when an atom is replaced by its isotope, can provide crucial information about the transition state of a reaction and which bonds are being broken or formed in the rate-determining step. wikipedia.org Studies on the hydrolysis and solvolysis of esters have utilized deuterium labeling to understand the influence of isotopic substitution on reaction rates and mechanisms. nih.govcdnsciencepub.com For instance, solvent deuterium isotope effects have been measured for ester hydrolysis reactions, providing insights into proton transfer mechanisms. nih.govchem-station.com Secondary alpha deuterium isotope effects on carbonyl addition reactions of esters have also been investigated to understand the re-hybridization at the carbonyl carbon in the transition state. iaea.org By synthesizing and studying Allyl hexanoate-d5, researchers can apply these established techniques to gain a more fundamental understanding of the specific chemical behavior of allyl esters, including their stability, reactivity, and metabolic pathways. This can involve studying hydrolysis, transesterification, or other relevant reactions, using the deuterium label to track the fate of different parts of the molecule and determine rate-limiting steps.
Q & A
Basic Research Questions
Q. How can Allyl Hexanoate-d5 be synthesized with isotopic purity for use as an internal standard in mass spectrometry?
- Methodology : Deuterated allyl hexanoate (d5) is typically synthesized via acid-catalyzed esterification of deuterated allyl alcohol (d5) with hexanoic acid under anhydrous conditions. The reaction is monitored by gas chromatography-mass spectrometry (GC-MS) to confirm isotopic purity (>98% d5). Post-synthesis purification involves fractional distillation under reduced pressure to remove unreacted precursors .
- Key Considerations : Ensure deuterium labeling at the allylic position (C3 of the allyl group) to maintain stability during analysis. Verify isotopic integrity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H) and high-resolution MS .
Q. What spectroscopic techniques are most effective for characterizing Allyl Hexanoate-d5’s structure and isotopic distribution?
- Recommended Techniques :
- Resonance Raman Spectroscopy : Identifies vibrational modes of the deuterated allyl group, particularly ν4, ν5, and ν7 fundamentals, which differ from non-deuterated analogs .
- NMR Spectroscopy : ¹H NMR reveals proton environments in the hexanoate chain, while ²H NMR confirms deuterium incorporation. ¹³C NMR provides carbon backbone details .
- GC-MS/LC-MS : Quantifies isotopic purity and detects trace impurities using selective ion monitoring (SIM) for m/z ratios specific to d5 species .
Q. Why is Allyl Hexanoate-d5 preferred over non-deuterated analogs in reaction mechanism studies?
- Rationale : The deuterium label minimizes kinetic isotope effects (KIEs) in radical reactions, allowing precise tracking of intermediates. For example, in TBPEH/TBPB-initiated radical additions, deuterated allyl esters reduce hydrogen abstraction side reactions, enabling clearer mechanistic insights .
Advanced Research Questions
Q. How do isotopic substitutions (d5 vs. h5) influence the reaction kinetics of Allyl Hexanoate in radical-mediated transformations?
- Experimental Design : Conduct comparative studies using allyl hexanoate-h5 and d5 under identical conditions (e.g., TBPEH initiator, 60°C). Monitor reaction rates via time-resolved electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates.
- Data Analysis : Calculate KIEs by comparing rate constants (k_h/k_d). For example, allyl-d5 may exhibit slower propagation due to reduced radical stabilization, as observed in allyl acetoacetate reactions .
- Contradiction Resolution : Conflicting KIEs reported in literature (e.g., allyl vs. vinyl systems) can be resolved using factorial design to isolate variables like steric effects and substituent electronic profiles .
Q. What strategies resolve spectral assignment conflicts in Allyl Hexanoate-d5’s vibrational analysis?
- Challenge : Overlapping bands in infrared (IR) and Raman spectra (e.g., allyl C-D vs. C-C stretches) complicate assignments.
- Solution : Combine experimental data (e.g., resonance Raman at 223–247 nm excitation ) with density functional theory (DFT) calculations. For example, reassign the 1580 cm⁻¹ IR band to ν4 (C-D bending) instead of ν5 (C-C stretching) by correlating isotopic shifts with computed force constants .
Q. How can researchers optimize greener synthesis routes for Allyl Hexanoate-d5 while maintaining isotopic fidelity?
- Approach : Replace traditional acid catalysts (e.g., H₂SO₄) with immobilized lipases (e.g., Candida antarctica lipase B) in solvent-free systems. Monitor deuterium retention using ²H NMR.
- Sustainability Metrics : Compare energy inputs and waste generation between enzymatic and conventional methods using life-cycle assessment (LCA) frameworks. Enzymatic routes reduce hazardous byproducts and align with green chemistry principles .
Data Contradiction & Validation
Q. How to address discrepancies in reported reaction yields for Allyl Hexanoate-d5 in radical addition reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
